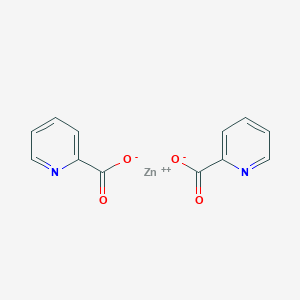
Zinc Picolinate
Cat. No. B157326
Key on ui cas rn:
17949-65-4
M. Wt: 309.6 g/mol
InChI Key: NHVUUBRKFZWXRN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
USRE033988
Procedure details


Thirty grams of ZnSO4.7H2O was dissolved in 200 ml. deionized water at room temperature. Thereafter, 20 g. picolinic acid (Sigma Chemical, St. Louis, MO) was added to the solution and the solution was stirred continuously. Within 3-5 minutes a precipitate began to form. After 30 minutes the stirring was discontinued and the mixture was left standing at room temperature until the precipitate had settled to the bottom. The supernatant was removed by aspiration and the precipitate was suspended in enough deionized water to yield 200 ml. This suspension was then heated in a beaker with continuous stirring until the precipitate had completely dissolved after which the beaker was placed in an ice bath and stored overnight in a cold room (4°). The following morning the supernatant was aspirated from the crystals and the crystals were freeze dried. Assay of the crystals proved that the complex contained 2 moles of picolinic acid and 1 mole of zinc [zinc dipicolinate, Zn(PA)2 ].
[Compound]
Name
ZnSO4.7H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=[O:8].[Zn:10]>O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O-:9])=[O:8].[Zn+2:10].[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O-:9])=[O:8] |f:3.4.5|
|
Inputs


Step One
[Compound]
|
Name
|
ZnSO4.7H2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Zn]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred continuously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 30 minutes the stirring was discontinued
|
|
Duration
|
30 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
standing at room temperature until the precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The supernatant was removed by aspiration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 200 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This suspension was then heated in a beaker
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with continuous stirring until the precipitate
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
had completely dissolved after which the beaker
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was placed in an ice bath
|
WAIT
|
Type
|
WAIT
|
|
Details
|
stored overnight in a cold room (4°)
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
4 (± 1) min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=C(C=CC=C1)C(=O)[O-].[Zn+2].N1=C(C=CC=C1)C(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
